molecular formula C10H25NO6P2 B14162310 Imidodiphosphoric acid, ethyl-, tetraethyl ester CAS No. 3654-42-0

Imidodiphosphoric acid, ethyl-, tetraethyl ester

Katalognummer: B14162310
CAS-Nummer: 3654-42-0
Molekulargewicht: 317.26 g/mol
InChI-Schlüssel: UVNRZRWWHRXZCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidodiphosphoric acid, ethyl-, tetraethyl ester is a chemical compound with the molecular formula C8H21NO6P2 It is an ester derivative of imidodiphosphoric acid and is known for its applications in various fields of scientific research and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidodiphosphoric acid, ethyl-, tetraethyl ester typically involves the reaction of dichlorophosphinylphosphorimidic trichloride with ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired ester. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Imidodiphosphoric acid, ethyl-, tetraethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphoric acid derivatives, simpler phosphorous compounds, and substituted esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Imidodiphosphoric acid, ethyl-, tetraethyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which imidodiphosphoric acid, ethyl-, tetraethyl ester exerts its effects involves its interaction with various molecular targets and pathways. It acts as a bifunctional catalyst in ring-opening polymerization reactions, facilitating the formation of polymers with controlled molecular weights and narrow polydispersities. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Inorganic Pyrophosphate: Structurally similar to imidodiphosphoric acid, ethyl-, tetraethyl ester, inorganic pyrophosphate is involved in cellular metabolism and energy transfer.

    Phosphoric Acid Esters: These compounds share similar ester functional groups and are used in various industrial applications.

Uniqueness

Its structural properties and reactivity make it a valuable compound for studying complex biochemical processes and developing new materials .

Eigenschaften

CAS-Nummer

3654-42-0

Molekularformel

C10H25NO6P2

Molekulargewicht

317.26 g/mol

IUPAC-Name

N,N-bis(diethoxyphosphoryl)ethanamine

InChI

InChI=1S/C10H25NO6P2/c1-6-11(18(12,14-7-2)15-8-3)19(13,16-9-4)17-10-5/h6-10H2,1-5H3

InChI-Schlüssel

UVNRZRWWHRXZCI-UHFFFAOYSA-N

Kanonische SMILES

CCN(P(=O)(OCC)OCC)P(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.